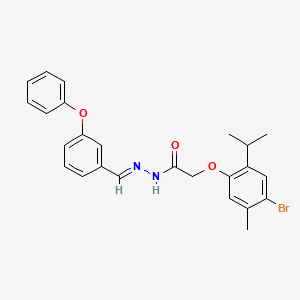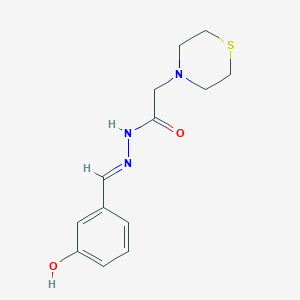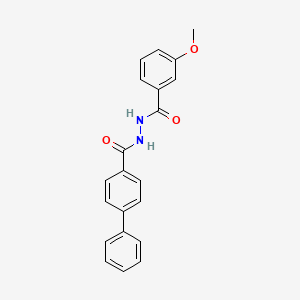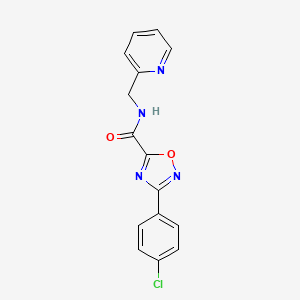![molecular formula C17H17N5O2S2 B5517108 2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517108.png)
2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound falls within the category of heterocyclic compounds, featuring a complex structure that includes triazole and thiazole rings. These structures are significant in medicinal chemistry due to their diverse pharmacological activities. However, the focus here will be strictly on the chemical aspects, such as synthesis, structural analysis, and chemical properties, excluding pharmacological applications.
Synthesis Analysis
The synthesis of compounds related to the specified structure often involves multi-step reactions that include the formation of triazole and thiazole rings. For instance, Raj and Narayana (2006) described a one-step synthesis of related triazole-thiazole derivatives, emphasizing a methodology that could potentially be adapted for the synthesis of the compound of interest (Raj & Narayana, 2006).
Applications De Recherche Scientifique
Anticancer Activity
- Synthesis and Anticancer Activity : Eugenol derivatives, closely related to the queried compound, have shown significant anticancer activity against breast cancer cells. One such compound exhibited cytotoxicity with an IC50 comparable to Doxorubicin against MDA-MB-231 and MCF-7 cells, indicating potential as anticancer leads (Alam, 2022).
Anticonvulsant Activity
- Evaluation of Anticonvulsant Activity : A derivative with a similar chemical structure has been synthesized and shown promising anticonvulsant activity, recommended for further studies in this area (Raj & Narayana, 2006).
COX Inhibitory Activity
- COX Inhibitory Activity Investigation : Derivatives of 1,2,4-triazine, which are structurally similar, have demonstrated strong inhibitory activity on the COX-2 enzyme. This suggests potential use in treatments involving COX-2 inhibition (Ertas et al., 2022).
Central Nervous System Penetrability
- In Vitro Binding Profile and CNS Penetrability : A structurally related compound has shown effective penetration of the blood-brain barrier, suggesting potential for central nervous system applications (Rosen et al., 1990).
Adenosine A3 Receptor Antagonism
- Human Adenosine A3 Receptor Antagonism : Compounds with a methoxyphenyl group in the phenyl ring, like the one , have been identified as potent antagonists for human adenosine A3 receptors, which could be relevant in various therapeutic contexts (Jung et al., 2004).
Antiproliferative Activity
- Evaluation of Antiproliferative Activity : Derivatives of thiazole and triazole, closely related to the queried compound, have been evaluated for antiproliferative activity. One such derivative exhibited promising activity, indicating potential for cancer treatment applications (Narayana et al., 2010).
Antimicrobial Activities
- Synthesis and Antimicrobial Properties : Triazole derivatives, structurally similar to the queried compound, have shown potential in antimicrobial applications, particularly in combating fungal infections (Fedotov et al., 2022).
Anti-Bacterial and Anti-Fungal Activities
- Anti-Bacterial and Anti-Fungal Screening : Similar thiazole derivatives have been synthesized and shown significant anti-bacterial and anti-fungal activities, suggesting potential for use in antimicrobial treatments (Bharti et al., 2010).
Propriétés
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S2/c1-3-9-22-15(12-6-4-5-7-13(12)24-2)20-21-17(22)26-11-14(23)19-16-18-8-10-25-16/h3-8,10H,1,9,11H2,2H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDMFGYJQRAMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5517025.png)
![N'-[(5-methyl-2-furyl)methylene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5517031.png)
![4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B5517035.png)

![1-(cyclobutylcarbonyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4-diazepane](/img/structure/B5517042.png)


![5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5517056.png)

![4-phenyl-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B5517075.png)


![9-hydroxy-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5517107.png)
![N-[3-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B5517123.png)